Cas no 1518839-94-5 (4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole)

4-Methyl-5-(pyrrolidin-2-yl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at the 4-position and a pyrrolidine moiety at the 5-position. This structure imparts unique reactivity and potential applications in medicinal chemistry and organic synthesis. The compound’s fused ring system enhances its stability while offering versatile functionalization sites. Its pyrrolidine-thiazole framework is of interest in the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. The product is typically supplied as a high-purity solid, suitable for research applications requiring precise molecular scaffolds. Its well-defined structure makes it a valuable intermediate for exploratory synthesis and pharmacological studies.
4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole structure
1518839-94-5 structure
商品名:4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole
CAS番号:1518839-94-5
MF:C8H12N2S
メガワット:168.259280204773
CID:5797496
PubChem ID:81147315

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole 化学的及び物理的性質

名前と識別子

    • 4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole
    • AKOS019718287
    • 1518839-94-5
    • EN300-1241994
    • インチ: 1S/C8H12N2S/c1-6-8(11-5-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3
    • InChIKey: CQPDMJHWNJDXOQ-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC(C)=C1C1CCCN1

計算された属性

  • せいみつぶんしりょう: 168.07211956g/mol
  • どういたいしつりょう: 168.07211956g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 53.2Ų

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1241994-0.05g
4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole
1518839-94-5
0.05g
$959.0 2023-05-26
Enamine
EN300-1241994-0.25g
4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole
1518839-94-5
0.25g
$1051.0 2023-05-26
Enamine
EN300-1241994-1.0g
4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole
1518839-94-5
1g
$1142.0 2023-05-26
Enamine
EN300-1241994-1000mg
4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole
1518839-94-5
1000mg
$770.0 2023-10-02
Enamine
EN300-1241994-100mg
4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole
1518839-94-5
100mg
$678.0 2023-10-02
Enamine
EN300-1241994-10.0g
4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole
1518839-94-5
10g
$4914.0 2023-05-26
Enamine
EN300-1241994-0.5g
4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole
1518839-94-5
0.5g
$1097.0 2023-05-26
Enamine
EN300-1241994-2.5g
4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole
1518839-94-5
2.5g
$2240.0 2023-05-26
Enamine
EN300-1241994-500mg
4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole
1518839-94-5
500mg
$739.0 2023-10-02
Enamine
EN300-1241994-50mg
4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole
1518839-94-5
50mg
$647.0 2023-10-02

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole 関連文献

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazoleに関する追加情報

Introduction to 4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole (CAS No. 1518839-94-5)

4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole, identified by the Chemical Abstracts Service Number (CAS No.) 1518839-94-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole class, a structural motif known for its broad biological activity and utility in drug development. The presence of a pyrrolidine ring and a methyl substituent at the 4-position enhances its structural complexity and potential pharmacological properties.

The thiazole core of 4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole is a key feature that contributes to its unique chemical and biological characteristics. Thiazoles are sulfur-containing heterocycles that have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of a pyrrolidin-2-yl group at the 5-position introduces additional functional diversity, enabling interactions with biological targets such as enzymes and receptors. This structural arrangement makes 4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in the development of novel thiazole derivatives as potential therapeutic agents. The compound 4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole has been investigated for its potential role in modulating various biological pathways. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammation and cancer progression. These findings are particularly intriguing given the increasing demand for targeted therapies in precision medicine.

One of the most compelling aspects of 4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole is its structural flexibility, which allows for modifications that can fine-tune its pharmacological profile. Researchers have explored derivatives of this compound to enhance its solubility, bioavailability, and target specificity. For instance, modifications to the pyrrolidine ring or the methyl substituent have shown promise in improving binding affinity to specific biological targets. Such structural optimizations are crucial for advancing a compound from preclinical studies to clinical trials.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Thiazole derivatives, including 4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole, represent a significant class of molecules with diverse biological activities. The compound’s ability to interact with multiple targets makes it a valuable scaffold for designing drugs with enhanced efficacy and reduced side effects. This underscores the need for continued research into understanding the mechanisms of action of such compounds.

Recent advancements in computational chemistry and molecular modeling have accelerated the process of identifying promising drug candidates like 4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole. These techniques allow researchers to predict how a compound will behave in vivo and identify potential adverse effects before expensive clinical trials begin. By leveraging these tools, scientists can prioritize compounds that are most likely to succeed in later stages of drug development.

The synthesis of 4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to streamline the process, making it more efficient and scalable. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this compound.

In conclusion, 4-methyl-5-(pyrrolidin-2-yl)-1,3-thiazole (CAS No. 1518839-94-5) is a structurally interesting heterocyclic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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